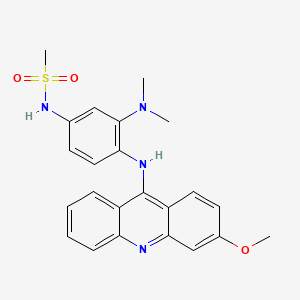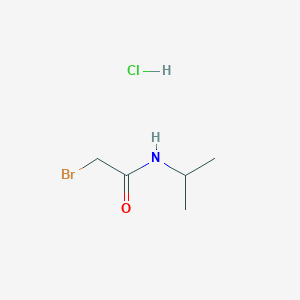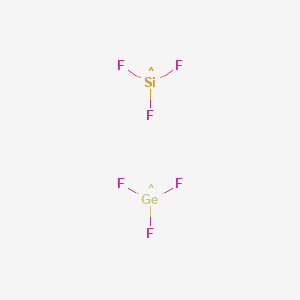
Trifluorogermyl--trifluorosilyl (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluorogermyl–trifluorosilyl (1/1) is a compound that combines the elements germanium and silicon, both bonded to fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trifluorogermyl–trifluorosilyl (1/1) typically involves the reaction of germanium and silicon precursors with fluorinating agents. One common method is the reaction of germanium tetrafluoride with silicon tetrafluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of trifluorogermyl–trifluorosilyl (1/1) may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trifluorogermyl–trifluorosilyl (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: Fluorine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with trifluorogermyl–trifluorosilyl (1/1) include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from reactions of trifluorogermyl–trifluorosilyl (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher fluorinated germanium and silicon compounds, while reduction may produce lower fluorinated derivatives.
Applications De Recherche Scientifique
Trifluorogermyl–trifluorosilyl (1/1) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and materials.
Medicine: Investigated for use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which trifluorogermyl–trifluorosilyl (1/1) exerts its effects involves the interaction of its fluorine atoms with other molecules. The high electronegativity of fluorine makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to trifluorogermyl–trifluorosilyl (1/1) include other fluorinated germanium and silicon compounds, such as:
- Trifluoromethylsilane
- Trifluorogermane
- Hexafluorosilicate
Uniqueness
Trifluorogermyl–trifluorosilyl (1/1) is unique due to its combination of germanium and silicon, both bonded to fluorine atoms. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in materials science and chemistry.
Propriétés
Numéro CAS |
105938-75-8 |
|---|---|
Formule moléculaire |
F6GeSi |
Poids moléculaire |
214.71 g/mol |
InChI |
InChI=1S/F3Ge.F3Si/c2*1-4(2)3 |
Clé InChI |
XHGBTYVBGYIFAG-UHFFFAOYSA-N |
SMILES canonique |
F[Si](F)F.F[Ge](F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


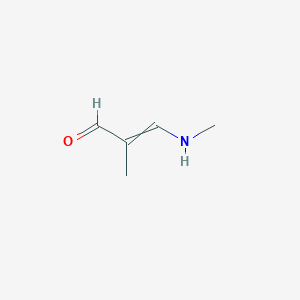
![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)
![3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14321395.png)
![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)
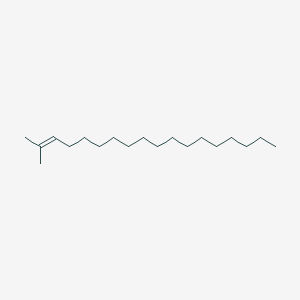
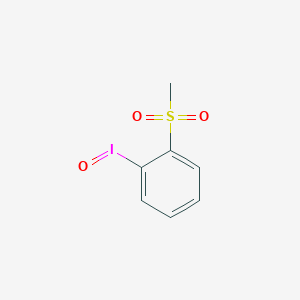
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
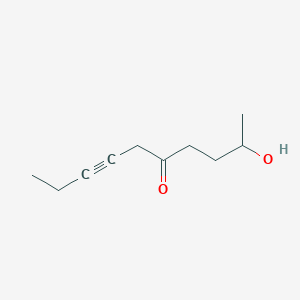
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
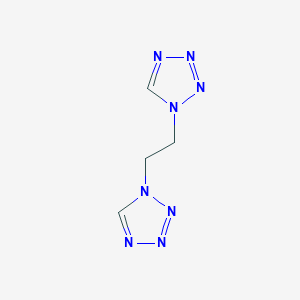
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
